N,2-Dimethyl-N-nitroso-1-propanamine is a chemical compound with the molecular formula and the CAS number 34419-76-6. It features a nitroso group (-NO) attached to a nitrogen atom within an amine structure, making it part of the nitrosamine family. This compound typically appears as a colorless or slightly yellow liquid with a strong, pungent odor. It has garnered attention due to its potential biological activities and implications in various fields, including chemistry, biology, and medicine.
N,2-Dimethyl-N-nitroso-1-propanamine can be synthesized through reactions involving nitrosating agents such as sodium nitrite and primary amines under acidic conditions. The synthesis must be conducted with caution due to the hazardous nature of both the reactants and the resulting products.
The synthesis of N,2-Dimethyl-N-nitroso-1-propanamine typically involves the following steps:
The reaction conditions—including temperature, pH, and concentration—are critical for optimizing yield and purity. Typically, low temperatures are maintained to minimize side reactions that can occur at higher temperatures.
N,2-Dimethyl-N-nitroso-1-propanamine has a propyl chain with a primary amine group at one end and a methyl group on the second carbon. The nitroso group is attached to the nitrogen atom of the amine.
N,2-Dimethyl-N-nitroso-1-propanamine participates in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
As a nucleophilic reagent, N,2-Dimethyl-N-nitroso-1-propanamine interacts with electrophilic sites on other molecules during chemical reactions.
The compound can form covalent bonds with nucleophilic sites on biomolecules such as proteins and DNA, leading to adduct formation. This interaction can inhibit or activate enzymatic functions depending on the site of action. For instance, binding to cytochrome P450 enzymes may inhibit their activity, resulting in toxic metabolite accumulation.
The bioavailability of this compound is contingent upon specific reaction conditions; its stability and efficacy are influenced by environmental factors such as temperature and pH.
Relevant analyses indicate that N,2-Dimethyl-N-nitroso-1-propanamine exhibits significant biological activity, including potential carcinogenic effects due to its ability to induce DNA damage .
N,2-Dimethyl-N-nitroso-1-propanamine finds applications primarily in analytical chemistry:
Due to its genotoxic properties, strict regulations govern its use in pharmaceutical contexts to ensure safety and compliance with health standards .
Nitrosamines first gained significant regulatory attention in pharmaceuticals in mid-2018 when N-nitrosodimethylamine (NDMA) was detected in angiotensin II receptor blockers (sartans). This discovery triggered a global review of drug manufacturing processes and revealed the pervasive nature of nitrosamine contamination across multiple therapeutic classes. The European Medicines Agency (EMA) initiated an urgent review under Article 5(3) of Regulation (EC) No 726/2004, which established that nitrosamines are probable human carcinogens based on extensive animal studies. Long-term exposure above threshold levels (even as low as parts per million) was confirmed to increase cancer risk, fundamentally altering quality control paradigms in pharmaceutical production [3] [5].
The crisis highlighted how nitrosamines like N,2-dimethyl-N-nitroso-1-propanamine (DMNP) can form during drug synthesis, storage, or packaging through reactions between secondary amines and nitrosating agents. These impurities—previously undetected due to analytical limitations—were subsequently identified in widely prescribed medications including metformin, ranitidine, and rifampicin. This historical episode served as a catalyst for developing ultra-sensitive detection methods and re-evaluating synthetic pathways across the industry [5].
N-nitrosamines share a common functional group (R¹R²N–N=O) where R¹ and R² represent organic substituents. Subclassification depends on carbon topology:
N,2-dimethyl-N-nitroso-1-propanamine (DMNP; C₅H₁₂N₂O) exemplifies branched-chain nitrosamines with its isobutyl-methyl configuration. Its molecular structure features a propyl backbone with a methyl group at the C2 position and a nitroso group attached to the tertiary amine. The branched alkyl chain (SMILES: CC(C)CN(C)N=O) reduces water solubility compared to linear analogs and influences metabolic activation pathways. This structural specificity necessitates tailored analytical approaches for detection, as conventional nitrosamine screening methods may lack sensitivity for branched variants [2] .
Table 1: Structural Characteristics of Key Nitrosamine Subfamilies
Subfamily | Representative Compound | Molecular Formula | Key Structural Features |
---|---|---|---|
Symmetric dialkyl | N-Nitrosodimethylamine (NDMA) | C₂H₆N₂O | Two methyl groups attached to N-nitrosamine |
Branched-chain alkyl | N,2-Dimethyl-N-nitroso-1-propanamine | C₅H₁₂N₂O | Isobutyl group branching at C2 position |
Cyclic | N-Nitrosopiperidine | C₅H₁₀N₂O | Heterocyclic six-membered ring |
Unsaturated | N-Nitrosopyrrolidine | C₄H₈N₂O | Five-membered ring with saturated bonds |
The EMA and FDA have established stringent thresholds for nitrosamine impurities based on compound-specific carcinogenic potency. For N,2-dimethyl-N-nitroso-1-propanamine, the acceptable intake limit is ≤0.027 μg/day, aligning with the "cohort of concern" designation for potent carcinogens. Regulatory guidelines mandate:
Table 2: Regulatory Framework for Nitrosamine Impurities
Regulatory Body | Key Guideline | Testing Requirement | Acceptable Intake Limits |
---|---|---|---|
EMA | Article 5(3) Regulation (EC) No 726/2004 (2020) | Mandatory risk assessment for all chemical medicines | Staged limits (e.g., 0.027 μg/day for DMNP) |
FDA | Control of Nitrosamine Impurities in Human Drugs (2021) | Product-specific validation using LC-HRMS | Aligns with EMA thresholds |
ICH | M7(R2) Assessment and Control of DNA Reactive Mutagens | Requires two orthogonal analytical methods | Compound-specific based on TD₅₀ values |
The 2020–2021 regulatory harmonization enabled detection of DMNP in metformin at levels below 0.027 μg/day using advanced LC-MS/MS techniques with both heated electrospray ionization (HESI) and atmospheric pressure chemical ionization (APCI). This methodology achieved quantification of 10 nitrosamines simultaneously, demonstrating reproducibility across global laboratories [2] [3].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7